molecular formula C15H33N3 B14515345 1,3,5-Tri(butan-2-yl)-1,3,5-triazinane CAS No. 63120-72-9

1,3,5-Tri(butan-2-yl)-1,3,5-triazinane

Cat. No.: B14515345
CAS No.: 63120-72-9
M. Wt: 255.44 g/mol
InChI Key: OUFUIFNYDORUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tri(butan-2-yl)-1,3,5-triazinane is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of three butan-2-yl groups attached to the triazine ring, making it a tri-substituted triazine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tri(butan-2-yl)-1,3,5-triazinane typically involves the nucleophilic substitution of cyanuric chloride with butan-2-yl groups. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms with butan-2-yl groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri(butan-2-yl)-1,3,5-triazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The compound can undergo substitution reactions where the butan-2-yl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

1,3,5-Tri(butan-2-yl)-1,3,5-triazinane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Tri(butan-2-yl)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tri(butan-2-yl)-1,3,5-triazine: Similar structure but with different substituents.

    1,3,5-Tri(methyl)-1,3,5-triazinane: Contains methyl groups instead of butan-2-yl groups.

    1,3,5-Tri(ethyl)-1,3,5-triazinane: Contains ethyl groups instead of butan-2-yl groups.

Uniqueness

1,3,5-Tri(butan-2-yl)-1,3,5-triazinane is unique due to the presence of butan-2-yl groups, which impart specific chemical and physical properties

Properties

CAS No.

63120-72-9

Molecular Formula

C15H33N3

Molecular Weight

255.44 g/mol

IUPAC Name

1,3,5-tri(butan-2-yl)-1,3,5-triazinane

InChI

InChI=1S/C15H33N3/c1-7-13(4)16-10-17(14(5)8-2)12-18(11-16)15(6)9-3/h13-15H,7-12H2,1-6H3

InChI Key

OUFUIFNYDORUGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CN(CN(C1)C(C)CC)C(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.